Z-Val-Lys-Met-AMC

Übersicht

Beschreibung

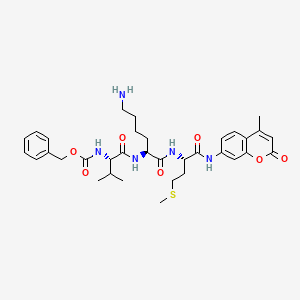

Z-Val-Lys-Met-AMC: is a synthetic peptide substrate that is widely used in biochemical research. This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. It is particularly useful for detecting the activity of proteases such as cathepsin B and amyloid A4-generating enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Lys-Met-AMC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Coupling: The amino acids are coupled to the resin using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: Z-Val-Lys-Met-AMC undergoes hydrolysis in the presence of specific proteases, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Oxidation and Reduction: While the primary use of this compound is as a substrate for proteases, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like dithiothreitol (DTT) can be used.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Enzyme Kinetics: Z-Val-Lys-Met-AMC is used to study the kinetics of protease enzymes by measuring the rate of fluorescence increase.

Biology:

Protease Activity Assays: It is used to detect and quantify the activity of proteases like cathepsin B in various biological samples.

Medicine:

Drug Screening: this compound is used in high-throughput screening assays to identify potential inhibitors of proteases, which could be therapeutic targets for diseases like Alzheimer’s

Industry:

Quality Control: It is used in the pharmaceutical industry for quality control of enzyme preparations and other products.

Wirkmechanismus

Mechanism: Z-Val-Lys-Met-AMC functions as a substrate for proteases. When a protease cleaves the peptide bond between the amino acids and the AMC moiety, the AMC is released. This release results in a fluorescent signal that can be measured.

Molecular Targets and Pathways:

Proteases: The primary targets are proteases like cathepsin B and amyloid A4-generating enzyme.

Pathways: The cleavage of this compound by these proteases is part of the broader proteolytic pathway involved in protein degradation and processing

Vergleich Mit ähnlichen Verbindungen

Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate used for detecting protease activity.

Z-Leu-Leu-Glu-AMC: Used for studying the activity of different proteases.

Uniqueness: Z-Val-Lys-Met-AMC is unique due to its specific sequence, which makes it particularly suitable for detecting the activity of cathepsin B and amyloid A4-generating enzyme. Its high sensitivity and specificity make it a valuable tool in both basic and applied research .

Biologische Aktivität

Z-Val-Lys-Met-AMC is a synthetic peptide compound that serves as a fluorogenic substrate for various proteases. Its structure consists of a sequence of amino acids—valine, lysine, and methionine—linked to the 7-amino-4-methylcoumarin (AMC) fluorophore. This compound is primarily utilized in biochemical assays to study protease activity and enzyme kinetics due to its ability to emit fluorescence upon cleavage, making it a valuable tool in molecular biology and biochemistry research .

The biological activity of this compound is primarily linked to its role as a substrate for proteases. Upon enzymatic cleavage, particularly at the peptide bond between methionine and the AMC group, the compound releases free AMC, which can be quantitatively measured through fluorescence spectroscopy. This reaction is essential for monitoring protease activity and can be influenced by factors such as pH, temperature, and the presence of metal ions .

Applications in Research

This compound has several applications in research:

- Protease Activity Assays : It is widely used to detect and quantify the activity of various proteases, notably cathepsin B and β-secretase, which are significant in Alzheimer's disease research .

- Enzyme Kinetics : The compound facilitates studies on the kinetics of protease enzymes by measuring fluorescence increase rates, allowing researchers to determine how effectively proteases can cleave the substrate under different conditions .

- Drug Screening : It is employed in high-throughput screening assays to identify potential inhibitors of proteases, which could serve as therapeutic targets for diseases such as Alzheimer’s .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with different proteases. Kinetic analyses are conducted to evaluate how effectively these enzymes can cleave the substrate under varying conditions. Factors such as enzyme concentration, substrate concentration, and environmental conditions (e.g., ionic strength and pH) are critical in these analyses. Understanding these interactions aids researchers in designing more effective inhibitors for therapeutic purposes .

Data Table: Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₁₈N₄O₅S |

| Molecular Weight | 342.38 g/mol |

| Fluorescent Emission | Excites at 360-380 nm; emits at 440-460 nm |

| Substrate Specificity | Cathepsin B, β-secretase |

| Synthesis Method | Solid-phase peptide synthesis |

Case Study 1: Detection of β-Secretase Activity

In a study aimed at evaluating β-secretase activity using this compound, researchers demonstrated its effectiveness in detecting enzymatic cleavage associated with Alzheimer's disease pathology. The fluorescence emitted was directly proportional to the enzyme concentration, validating its use as a reliable substrate for high-throughput screening assays .

Case Study 2: Enzyme Kinetics Analysis

Another investigation focused on determining the kinetic parameters of cathepsin B using this compound. The study revealed that varying pH levels significantly impacted the enzyme's activity, highlighting the importance of environmental conditions in protease assays. The findings underscored how this compound can be utilized to optimize conditions for protease activity measurements .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/t26-,27-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSKZGQYQLYCFO-VWYPKUQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.